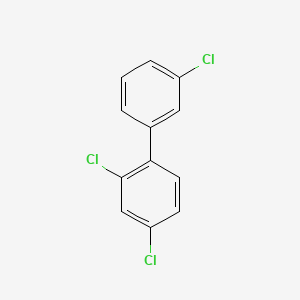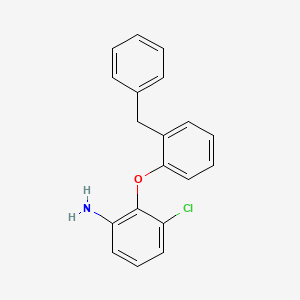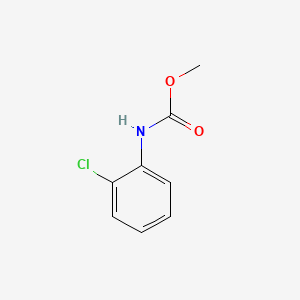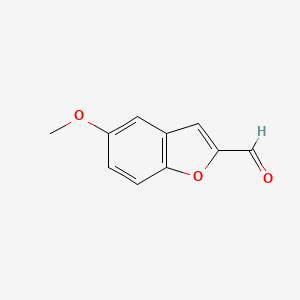
2,3',4-三氯联苯
描述
Synthesis Analysis
The synthesis of related chlorinated biphenyls involves diazotization of dichlorobenzidine followed by chlorination with cuprous chloride and hydrochloric acid. The purification process includes column chromatography and recrystallization from ethanol, resulting in high-purity products suitable for toxicological studies . Another synthesis method for trichlorobiphenyls involves efficient column distillation and repeated recrystallizations, allowing the isolation of products with purity exceeding 99% .
Molecular Structure Analysis
The molecular structure of chlorinated biphenyls is characterized by the angle between the two phenyl rings and the relative disposition of the chlorine atoms. For instance, 2,3,3'-trichlorobiphenyl has a dihedral angle of 52°, indicating a non-coplanar structure . The crystal structure of a coplanar PCB derivative shows a torsion angle that aligns with calculated values in aqueous solution .
Chemical Reactions Analysis
Chlorinated biphenyls can undergo photodechlorination reactions, as seen with 2,3-dichlorobiphenyl, which produces monochlorobiphenyls upon UV irradiation in 2-propanol . The carbonylation reaction of 2,3-dichlorobiphenyl leads to the formation of 2-chloro-3-phenylbenzoic acid, with the structure determined by single-crystal XRD .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated biphenyls are influenced by their molecular structure. The dihedral angle between the benzene rings affects the compound's planarity and, consequently, its physical properties and behavior in the environment. The presence of chlorine atoms contributes to the compound's stability and resistance to degradation. The photodechlorination process is dependent on the excited state of the molecule, with quantum yields indicating the efficiency of the reaction . The intramolecular hydrogen bonding and π-π stacking interactions in dihydroxylated metabolites of dichlorobiphenyls also play a role in their physical properties .
科学研究应用
合成和表征:
- 三氯联苯及其氯代衍生物已合成用于研究目的。已经开发并表征了合成各种氯代联苯(包括三氯联苯)的方法 (Bergman 和 Wachtmeister,1977)。
光降解研究:
- 研究已经调查了三氯联苯在中性和碱性酒精溶液中的光解降解,提供了对三氯联苯对脱氯的反应性和选择性的见解 (Nishiwaki、Usui、Anda 和 Hida,1979)。
检测分析方法:
- 三氯联苯一直是分析方法开发的主题,例如吸附溶出伏安法,用于检测环境样品中的三氯联苯 (Lam 和 Kopanica,1984)。
代谢物研究:
- 对大鼠中氯代联苯(包括三氯联苯)代谢的研究揭示了有关粪便排泄、组织分布和各种代谢物形成的重要信息 (Haraguchi、Kato、Kimura 和 Masuda,1997)。
超临界流体中的溶解度:
- 已经研究了三氯联苯在超临界流体中的溶解度,为环境修复和萃取工艺提供了有价值的数据 (Anitescu 和 Tavlarides,1999)。
理论化学研究:
- 已经进行了理论化学研究,以使用分子描述符了解三氯联苯的毒性,有助于了解多氯联苯的毒性和反应性 (Eddy,2020)。
光催化降解研究:
- 已经探索了使用 Ag 纳米粒子修饰的 ZnO 微球将三氯联苯光催化降解为长链烷烃,展示了该化合物的降解新途径 (Deng、Tang、Gang、Song、Kang、Wang、Ng 和 Wang,2015)。
水热解/氧化破坏:
- 研究表明,水热解/氧化 (HPO) 可以成为破坏水溶液中三氯联苯的有效方法,突出了其对多氯联苯污染环境修复的潜力 (Leif、Knauss、Mew 和 Aines,1997)。
安全和危害
属性
IUPAC Name |
2,4-dichloro-1-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-2-8(6-9)11-5-4-10(14)7-12(11)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBZAULFUPBZSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074181 | |
| Record name | 2,3',4-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4-Trichlorobiphenyl | |
CAS RN |
55712-37-3 | |
| Record name | 2,3',4-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055712373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R1YUR0FC9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the main finding of the research paper concerning 2,3',4-Trichlorobiphenyl?
A1: The research paper primarily focuses on the broader toxicity of polychlorinated biphenyls (PCBs) and does not specifically investigate 2,3',4-Trichlorobiphenyl in isolation. The abstract mentions 2,3',4-Trichlorobiphenyl as one of the four PCB congeners tested, but the primary focus of the research is on the more toxic PCB52 and its metabolites. The study found that PCB52 and its metabolites were cytotoxic to both rat glioma cells (C6 cells) and primary mouse glial cells, suggesting potential neurotoxic effects. [] This research highlights the importance of studying the structure-dependent toxicity of PCBs and their potential role in neurodegenerative disorders.
Q2: How does the structure of PCBs, including 2,3',4-Trichlorobiphenyl, relate to their toxicity?
A2: While the research abstract doesn't delve into the specific structure-activity relationships of 2,3',4-Trichlorobiphenyl, it does highlight that different PCB congeners exhibit varying degrees of toxicity. The study found that PCB52 (2,2’,5,5’-tetrachlorobiphenyl) and its metabolites were significantly more toxic than other tested congeners, including 2,3',4-Trichlorobiphenyl. [] This difference in toxicity among PCB congeners suggests that the number and position of chlorine atoms on the biphenyl rings play a crucial role in determining their biological activity and potential for toxicity. Further research is needed to elucidate the specific structural features of 2,3',4-Trichlorobiphenyl and their contribution to its overall toxicity profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)
![1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1345058.png)



![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)






